molecular formula C14H26O3 B12949514 tert-Butyl 10-oxodecanoate

tert-Butyl 10-oxodecanoate

Cat. No.: B12949514
M. Wt: 242.35 g/mol
InChI Key: PYZPBNOSMNJGAU-UHFFFAOYSA-N
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Description

tert-Butyl 10-oxodecanoate: is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butyl group attached to the ester functionality. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 10-oxodecanoate can be synthesized through the esterification of 10-oxodecanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 10-oxodecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: tert-Butyl 10-oxodecanoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical processes involving esters.

Medicine: The compound may be utilized in the development of prodrugs, where the ester functionality is used to improve the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: this compound finds applications in the production of specialty chemicals, including fragrances and flavoring agents. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 10-oxodecanoate involves its reactivity as an ester. In biochemical systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in various metabolic pathways and drug activation processes.

Comparison with Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl benzoate
  • tert-Butyl formate

Comparison: tert-Butyl 10-oxodecanoate is unique due to its longer carbon chain compared to other tert-butyl esters. This extended chain length can influence its physical properties, such as solubility and boiling point, making it suitable for specific applications where other tert-butyl esters may not be as effective.

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

tert-butyl 10-oxodecanoate

InChI

InChI=1S/C14H26O3/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h12H,4-11H2,1-3H3

InChI Key

PYZPBNOSMNJGAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC=O

Origin of Product

United States

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